Carfilzomib-intermediate

Description

Significance of Advanced Intermediates in Drug Discovery and Development

In the pharmaceutical industry, intermediates are the chemical compounds formed during the synthesis of an API. qingmupharm.com They are the essential building blocks that bridge the gap between basic raw materials and the final drug substance. arborpharmchem.com

Advanced intermediates are particularly vital. These are intermediates that have already undergone several complex chemical transformations and are structurally closer to the final API. alfa-industry.com The use of advanced intermediates provides several advantages in drug manufacturing:

Enhanced Control and Purity: They allow for greater control over the synthesis process, which can lead to improved purity and yield of the final API. alfa-industry.com

Greater Flexibility: They enable manufacturers to explore and implement diverse synthetic routes, enhancing the scalability of drug production. alfa-industry.com

Quality Assurance: As critical components in API synthesis, advanced intermediates are subject to stringent quality control measures and regulatory standards to ensure the safety and efficacy of the final drug product. globalpharmatek.com

The synthesis of these complex molecules requires a deep understanding of organic chemistry and the use of sophisticated laboratory techniques, such as multi-step reactions and chiral synthesis. alfa-industry.com

Historical Context of Carfilzomib-Intermediate within Proteasome Inhibitor Research

The development of proteasome inhibitors as a class of anti-cancer agents has a history rooted in basic biological research. rupress.org The proteasome is a protein complex responsible for degrading unneeded or damaged proteins in cells, and its inhibition can lead to the death of cancer cells. acs.orgrupress.org

The first proteasome inhibitor to be approved by the U.S. Food and Drug Administration (FDA) in 2003 was Bortezomib. sciltp.comresearchgate.net This marked a significant breakthrough in cancer therapy, particularly for multiple myeloma. researchgate.netnih.gov Bortezomib is a reversible inhibitor of the proteasome. nih.gov

The success of Bortezomib spurred the development of next-generation proteasome inhibitors with different mechanisms and potentially improved profiles. nih.gov Carfilzomib (B1684676) emerged from this research as an irreversible epoxyketone proteasome inhibitor. nih.govmedkoo.com Its development traces back to epoxomicin (B1671546), a natural product identified as a proteasome inhibitor. wikipedia.orgacs.org Researchers subsequently created more specific derivatives, leading to the invention of Carfilzomib by scientists at Proteolix, Inc. wikipedia.org Carfilzomib received FDA approval in 2012. wikipedia.orgsciltp.com

The unique epoxyketone structure of Carfilzomib, which is responsible for its irreversible binding to the proteasome, presented a major synthetic challenge. wikipedia.orgacs.org This challenge centered on the creation of the asymmetric epoxyketone moiety with the correct stereochemistry. acs.org Consequently, the development of a stable, high-purity this compound containing this crucial epoxyketone fragment became a primary focus of process chemistry research to enable large-scale and efficient manufacturing. researchgate.netgoogle.com

| Proteasome Inhibitor | Type | Mechanism | Year of First FDA Approval |

| Bortezomib | Boronic Acid | Reversible | 2003 sciltp.comresearchgate.net |

| Carfilzomib | Epoxyketone | Irreversible | 2012 wikipedia.orgsciltp.com |

| Ixazomib | Boronic Acid | Reversible | 2015 sciltp.com |

Role of this compound as a Key Building Block in Complex Molecule Construction

The synthesis of Carfilzomib is a complex process involving the coupling of several molecular fragments. The term "this compound" can encompass various precursors, but it most critically refers to the chiral epoxyketone fragment that forms the "warhead" of the molecule, responsible for its covalent interaction with the proteasome. acs.orgmedchemexpress.com

The primary synthetic challenge lies in the stereoselective synthesis of this epoxyketone intermediate. acs.org Various synthetic strategies have been developed to construct the full tetrapeptide structure of Carfilzomib. These often involve a convergent synthesis, where different fragments of the molecule are prepared separately and then joined together. For example, a "3+1" approach involves coupling a tripeptide intermediate with a single amino acid intermediate that already contains the epoxyketone group. acs.org Other reported methods include a "2+2" disconnection. acs.org

Key intermediates reported in the synthesis of Carfilzomib include:

(2S,4R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amine or similar epoxyketone fragments: This is the crucial building block containing the reactive epoxide. acs.orgresearchgate.net

Peptide fragments: Dipeptide or tripeptide chains that are later coupled to the epoxyketone fragment or other parts of the molecule. acs.org

Morpholine (B109124) amide of tert-butoxycarbonyl-D-leucine: This has been used as a key intermediate in a continuous manufacturing process to produce the epoxyketone fragment. researchgate.net

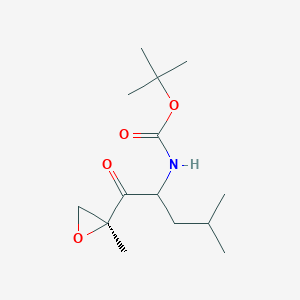

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H25NO4 |

|---|---|

Molecular Weight |

271.35 g/mol |

IUPAC Name |

tert-butyl N-[4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10?,14-/m0/s1 |

InChI Key |

DDMPMIMTLBGEHT-SBNLOKMTSA-N |

Isomeric SMILES |

CC(C)CC(C(=O)[C@@]1(CO1)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Carfilzomib Intermediate Preparation

Traditional Synthetic Routes and Their Evolution

The assembly of the tetrapeptide backbone of Carfilzomib (B1684676) is a critical phase of its synthesis. Traditional methods employ fragment condensation, where pre-synthesized peptide fragments are coupled together. google.comportico.org This approach strategically combines key building blocks to form the desired peptide sequence.

A common strategy involves the coupling of a carboxylic acid building block, such as a protected tetrapeptide acid, with an amine component, specifically the crucial epoxyketone fragment, which is often used as a salt (e.g., trifluoroacetate (B77799) salt). portico.org The success of this condensation hinges on the use of peptide coupling reagents that facilitate amide bond formation while minimizing racemization, a common side reaction that can compromise the stereochemical integrity of the final product. rsc.org

Initial methods utilized a variety of coupling agents. For instance, the tetrapeptide carboxylic acid can be coupled with the (2S)-amino-4-methyl-1-[(2R)-methyloxiran-2-yl]pentan-1-one trifluoroacetate salt using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of HOBt (1-hydroxybenzotriazole) and a base such as DIEA (N,N-diisopropylethylamine). portico.org Other systems, including HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), have also been employed. portico.org

The evolution of these methods has led to the development of more efficient and racemization-free approaches. google.com Novel synthetic intermediates, such as active esters, have been introduced to improve the reliability of fragment condensation, particularly for large-scale industrial production. google.commedkoo.com These strategies can be categorized by the size of the fragments being joined, for example, a "3+2" or a "2+2+1" fragment condensation approach. google.com More recent advancements include the use of ynamide coupling reagents, which have been applied to the synthesis of Carfilzomib. acs.org This method offers high efficiency and allows for a one-pot, multi-step process that simplifies purification, as the byproducts are water-soluble and easily removed. rsc.orgacs.org This represents a significant improvement over earlier protocols, which often yielded the final product in lower amounts (26-36% yield). rsc.org

| Allenones | Allenone reagent | Efficient, two-step one-pot protocol, eliminates racemization. rsc.org |

The epoxyketone "warhead" is essential for Carfilzomib's biological activity, and its synthesis with the correct (R,R) stereochemistry is a significant challenge. mit.edu Traditional routes often involve the epoxidation of a chiral α,β-unsaturated ketone precursor. researchgate.net

One established method begins with a protected amino acid, such as Boc-L-leucine, which is converted into an α,β-unsaturated ketone. portico.org The subsequent reduction of the ketone functionality using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (CeCl₃·7H₂O) produces a diastereomeric mixture of allylic alcohols. portico.org This mixture then undergoes epoxidation with an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide (t-BuOOH) with a vanadium catalyst like VO(acac)₂. portico.org The final step is the oxidation of the resulting epoxy-alcohols to the target epoxyketone using a method like the Swern oxidation or the Dess-Martin periodinane. portico.org A key drawback of this sequence is the formation of stereoisomers that require chromatographic separation. portico.org

Efforts to improve stereoselectivity have led to modified procedures. One approach involves the stereoselective epoxidation of an N-protected amino keto-alkene with hydrogen peroxide (H₂O₂). google.com However, early iterations of this reaction suffered from low diastereoselectivity (1.7:1). google.com Another strategy attempted to use the inherent chirality of a hydroxyl group, introduced via asymmetric reduction, to direct the epoxidation of a nearby double bond, thereby avoiding an external chiral catalyst. google.com While innovative, this method resulted in low chiral purity of the final product (63.6% e.e.). google.com

More successful and scalable methods have been developed that offer high stereoselectivity and are more environmentally friendly. researchgate.net One such process involves the epoxidation of an allylic alcohol intermediate under mild conditions, which can be scaled up efficiently. researchgate.net

Advanced and Green Chemistry Approaches

Reflecting broader trends in pharmaceutical manufacturing, the synthesis of Carfilzomib intermediates has benefited from the adoption of advanced technologies and green chemistry principles. These modern approaches aim to enhance efficiency, safety, and sustainability.

Continuous manufacturing has emerged as a powerful alternative to traditional batch processing for producing pharmaceutical intermediates. mit.eduacs.orgresearchgate.net A multi-part series of studies has detailed the development of an end-to-end continuous process for a key epoxy ketone intermediate of Carfilzomib, demonstrating the power of this technology. mit.edumit.eduacs.org This integrated "virtual plant" consists of 27 unit operations and is designed for robust process control. mit.edu

The process is broken down into several key stages:

Amide Bond Formation : The first stage involves the continuous flow synthesis of a morpholine (B109124) amide intermediate from Boc-D-leucine monohydrate. mit.eduacs.org This step utilizes N,N′-carbonyldiimidazole (CDI) as a promoter, and process models were developed to ensure critical quality attributes, such as a conversion rate of ≥95%, were consistently met even with potential process disturbances like flow blockages. mit.eduacs.orgresearchgate.net

Enone Synthesis : The morpholine amide is then converted into an enone intermediate via a continuous Barbier-type Grignard reaction. acs.orgdntb.gov.ua This step involves the portionwise dosing of magnesium turnings into the reactor. acs.org In silico models helped to understand the relationship between reagent dosing and reaction conversion, identifying critical process parameters. acs.org

Asymmetric Epoxidation and Crystallization : The final stage is a manganese-catalyzed asymmetric epoxidation of the enone to produce the desired (R,R)-epoxy ketone. mit.edu This is followed by continuous crystallization and filtration to isolate the intermediate with high purity (target ≥97.5%). mit.edu The entire continuous process was demonstrated at a production scale of 12 kg/day . acs.org

Table 2: Stages of Continuous Flow Synthesis for Carfilzomib Intermediate

| Stage | Key Reaction | Unit Operations | Critical Quality Attribute (CQA) |

|---|---|---|---|

| 1 | CDI-Promoted Amide Formation | Reactors, Distillation Column | ≥95% conversion of Boc-D-leucine monohydrate. mit.eduacs.org |

| 2 | Barbier-Type Grignard Reaction | Continuous Stirred-Tank Reactor (CSTR), Liquid-Liquid Separator | Conversion of morpholine amide to enone. acs.org |

| 3 | Mn-Catalyzed Asymmetric Epoxidation | CSTR, Decanter, Crystallizer, Filter | ≥99.0% conversion of enone; ≥97.5% purity of solid epoxy ketone. mit.edu |

Controlling stereochemistry through catalysis is a cornerstone of modern organic synthesis. For the Carfilzomib intermediate, manganese-catalyzed asymmetric epoxidation represents a significant advancement over stoichiometric methods. researchgate.netsorbonne-universite.fr This approach uses a chiral manganese complex as a catalyst to selectively produce the desired epoxyketone stereoisomer from an enone precursor. researchgate.netgoogle.com

In one reported method, a series of bio-inspired manganese complexes with N4 ligands were investigated for the epoxidation of the enone precursor using hydrogen peroxide as the oxidant. researchgate.net This catalytic system achieved a high yield (up to 96%) and a favorable diastereomeric ratio of 7:1. google.com While effective, a challenge for industrial application is the cost and limited commercial availability of such specialized chiral catalysts. google.com The reaction is typically performed in a solvent system such as a combination of toluene (B28343) and N-methylpyrrolidone or acetonitrile (B52724) and N-methylpyrrolidone. google.com

These catalytic methods are part of a broader toolkit of asymmetric transformations used in pharmaceutical synthesis, which also includes the Sharpless and Jacobsen–Katsuki epoxidations and various organocatalytic systems. mdpi.comencyclopedia.pubencyclopedia.pub The application of these advanced catalytic strategies is crucial for overriding or enhancing the natural selectivity of a molecule, enabling the efficient and scalable production of single stereoisomers. sorbonne-universite.fr

Green chemistry principles, which focus on reducing waste, using less hazardous materials, and improving energy efficiency, have been applied to the synthesis of Carfilzomib intermediates.

Key green improvements include:

Safer Oxidants : The use of hydrogen peroxide (H₂O₂) or H₂O₂-urea as the oxidant in epoxidation reactions is a significant improvement over traditional peracids like mCPBA. google.comgoogle.com H₂O₂ is a greener reagent whose only byproduct is water. google.com

Improved Atom Economy : Catalytic approaches, such as the manganese-catalyzed epoxidation, improve atom economy by reducing the need for stoichiometric chiral reagents. researchgate.netsorbonne-universite.fr

Elimination of Purification Steps : Modern coupling reagents, such as water-removable ynamides, simplify the process by allowing for the removal of byproducts through simple aqueous extraction, thereby eliminating the need for column chromatography, which consumes large quantities of solvent. rsc.orgacs.org

Milder Conditions and Safer Reagents : Routes have been developed that operate under mild reaction conditions and avoid expensive or hazardous reagents like 2-bromopropene (B1265445). researchgate.netgoogle.com

Reduced Reaction Times : Optimized processes can lead to shorter reaction times, which saves energy and increases throughput. researchgate.net

Collectively, these environmentally conscious techniques contribute to making the synthesis of Carfilzomib intermediates more economical, efficient, and sustainable. researchgate.netgoogle.com

Novel Reaction Pathways and Reagent Development

Recent advancements in organic synthesis have led to the development of innovative and efficient methods for preparing carfilzomib intermediates. These new pathways and reagents offer improvements in yield, selectivity, and scalability.

Barbier-Type Grignard Processes for Specific Intermediate Formation

A significant development in the synthesis of carfilzomib intermediates is the use of a Barbier-type Grignard reaction. This one-pot process, where the Grignard reagent is generated in the presence of the electrophile, has been successfully applied to produce an enone intermediate from a morpholine amide precursor. acs.orgmit.edu

In a detailed study, a continuous manufacturing process was developed for the synthesis of an enone (enone 2), a key intermediate for carfilzomib. acs.orgmit.edu This process involves the Barbier-type Grignard reaction of a morpholine amide (morpholine amide 1). acs.orgmit.edu The reaction demonstrated a high conversion rate, with experimentally measured conversion of the morpholine amide varying from 94.3% to 96.7% under nominal operating conditions. acs.orgmit.edu The process was found to be most sensitive to the concentrations of the reactants, morpholine amide 1 and 2-bromopropene. acs.org The success of this process was also dependent on the development of a scalable asymmetric epoxidation protocol and the identification of a crystalline intermediate that facilitated isolation. acs.org

| Reagent/Parameter | Condition/Value | Outcome | Reference |

| Reactants | Morpholine amide 1, 2-bromopropene, Magnesium (Mg) | Formation of enone 2 | acs.orgmit.edu |

| Reaction Type | Barbier-type Grignard | High conversion | acs.orgmit.edu |

| Conversion Rate | 94.3% - 96.7% | Efficient synthesis | acs.orgmit.edu |

| Agitation Speed | ≥500 rpm | Maintained reaction | mit.edu |

| Temperature | 30 °C, 40 °C, 45 °C | Characterized kinetics | mit.edu |

Amide Bond Formation Strategies (e.g., CDI-Promoted)

The formation of amide bonds is a critical step in the synthesis of peptide-based molecules like carfilzomib. N,N'-Carbonyldiimidazole (CDI) has been identified as an effective promoting agent for this transformation in the synthesis of a carfilzomib drug substance intermediate, morpholine amide 3. acs.orgmit.edu

A continuous manufacturing process was developed where Boc-D-leucine and a slurry of CDI in MeTHF are fed into a reactor to form an acylimidazole intermediate. acs.orgmit.edu This intermediate is then converted to morpholine amide 3 upon the introduction of morpholine. acs.orgmit.edu The process includes an aqueous workup with hydrochloric acid (HCl) to quench unreacted reagents and byproducts. acs.orgmit.edu The main critical quality attribute for this step was achieving a conversion of Boc-D-leucine monohydrate of at least 95%. mit.edu

| Step | Reagents | Purpose | Reference |

| 1 | Boc-D-leucine, N,N'-Carbonyldiimidazole (CDI) | Formation of acylimidazole intermediate | acs.orgmit.edu |

| 2 | Acylimidazole intermediate, Morpholine | Conversion to morpholine amide 3 | acs.orgmit.edu |

| 3 | Hydrochloric acid (HCl) | Quenching of unreacted reagents | acs.orgmit.edu |

Exploration of Alternative Precursors for Intermediate Synthesis

Research into alternative precursors aims to develop more efficient, cost-effective, and scalable synthetic routes to carfilzomib intermediates. One approach starts with L-leucine, which undergoes several transformations, including Weinreb amidation and reaction with a Grignard reagent, to yield a key intermediate compound. patsnap.com Another strategy avoids the expensive reagent 2-bromopropene by using ethylmagnesium halide in a reaction with a compound derived from L-leucine. google.com

A novel and efficient preparation of epoxyketone intermediates has been developed using inexpensive and readily available reagents. researchgate.net This method involves the use of ethylmagnesium bromide as a Grignard reagent to prepare an ethyl ketone with a high yield of 92%. researchgate.net Subsequent steps, including an aldol (B89426) condensation and stereoselective reduction, lead to the desired epoxyketone intermediate. researchgate.net

Furthermore, an alternative route for the synthesis of carfilzomib has been explored where a keto alkene is first coupled with a tripeptide in the presence of a coupling agent to generate an intermediate. google.com This intermediate is then converted to carfilzomib, offering a method with greater stereoselection and higher yield. google.com

| Starting Material | Key Transformation(s) | Intermediate/Product | Advantage | Reference |

| L-leucine | Weinreb amidation, Grignard reaction | Compound I | Utilizes readily available starting material | patsnap.com |

| L-leucine derivative | Reaction with ethylmagnesium halide | Compound II | Avoids expensive 2-bromopropene | google.com |

| N-Boc-leucine | Reaction with ethylmagnesium bromide | Ethyl ketone 3 | High yield (92%), low cost | researchgate.net |

| Keto alkene IV | Coupling with tripeptide II | Intermediate X | High stereoselection and yield | google.com |

Process Research and Development of Carfilzomib Intermediate Manufacturing

Reaction Mechanism Elucidation for Process Understanding

A thorough understanding of the underlying reaction mechanisms is fundamental to developing a reliable and efficient manufacturing process for carfilzomib (B1684676) intermediates. This includes investigating potential side reactions like racemization and characterizing the kinetics and thermodynamics of crucial transformation steps.

Racemization, the process of converting a chiral molecule into a mixture of enantiomers, is a significant challenge in the synthesis of carfilzomib intermediates, as maintaining the correct stereochemistry is critical for the drug's efficacy. Research has focused on understanding and preventing racemization, particularly during the formation of peptide bonds and in steps involving chiral enones.

Under basic conditions, an α-chiral center with an acidic proton is highly susceptible to racemization. nih.gov Two primary mechanisms have been proposed: the direct abstraction of the α-hydrogen and the formation of ketene (B1206846) or oxazolone (B7731731) intermediates. nih.govrsc.org For instance, the racemization of an α-chiral enone intermediate was investigated, leading to the development of an improved aqueous workup procedure to mitigate this issue. x-mol.com

To circumvent racemization, several strategies have been developed. One approach involves the use of novel coupling reagents that avoid the formation of racemization-prone intermediates. Ynamide-based coupling reagents, for example, have been shown to suppress racemization during peptide synthesis. nih.govrsc.org These reagents proceed through a mechanism that avoids intramolecular proton abstraction, a key step in common racemization pathways. nih.gov Another strategy is the use of fragment condensation with novel synthetic intermediates, which provides a racemization-free approach. google.com The use of phenyl ketene as a condensing agent has also been reported to prevent racemization during the activation of chiral carboxylic acids. google.com

The table below summarizes different coupling reagents and their effectiveness in preventing racemization during the synthesis of carfilzomib and its intermediates.

| Coupling Reagent | Key Feature | Outcome | Reference |

| Water-Removable Ynamide | Suppresses racemization/epimerization by avoiding intramolecular proton abstraction. nih.govrsc.org | One-pot synthesis of carfilzomib in 70% overall yield for five steps, significantly higher than previous protocols. rsc.org | nih.govrsc.org |

| Allenone | Acts as an efficient, racemization-free peptide coupling reagent. | Furnishes target peptides in excellent yields under a two-step, one-pot protocol. | rsc.org |

| Phenyl Diketene | Does not cause racemization during the activation of chiral carboxylic acids. | Achieves a high total yield of 68-72% for carfilzomib synthesis. | google.com |

Understanding the kinetics and thermodynamics of key reactions is crucial for process control and optimization. This has been particularly important for the manganese-catalyzed asymmetric epoxidation and the Barbier-type Grignard reaction, two critical steps in forming carfilzomib intermediates.

For the manganese-catalyzed epoxidation of an enone intermediate, kinetic studies were performed by tracking the depletion of the starting material and the formation of the desired (R,R)-epoxy ketone and the undesired (R,S)-epoxy ketone diastereomer via HPLC. mit.edu The reaction is highly exothermic, with a heat of reaction of nearly -250 kJ/mol, which necessitates careful temperature control to prevent runaway reactions. mit.edu Kinetic parameter estimates for the reactions were determined using software like MATLAB and gPROMS FormulatedProducts. mit.edu

Similarly, a kinetic model was developed for the Barbier-type Grignard reaction used to synthesize the enone intermediate. mit.edu This model assumes the reaction occurs by the diffusion of 2-bromopropene (B1265445) (2-BP) from the bulk phase to react on the surface of the magnesium. mit.edu The kinetic parameters, including the pre-exponential factor and activation energy, are defined by the Arrhenius equation. mit.edu Analysis of the process revealed that the reaction conversion is highly sensitive to disturbances in the flow rates and concentrations of the reactants. mit.edu

The table below presents key kinetic and thermodynamic parameters for critical reaction steps.

| Reaction Step | Key Parameter | Value/Observation | Significance | Reference |

| Manganese-Catalyzed Epoxidation | Heat of Reaction | Approx. -250 kJ/mol | Highly exothermic, requires strict temperature control. | mit.edu |

| Manganese-Catalyzed Epoxidation | Kinetic Monitoring | Time-series data collected via HPLC to track reactant and product concentrations. | Enables estimation of kinetic parameters for process modeling. | mit.edu |

| Barbier-Type Grignard Reaction | Kinetic Model | Based on diffusion of 2-BP to the Mg surface. | Allows for simulation and prediction of reactor performance. | mit.edu |

| Barbier-Type Grignard Reaction | Sensitivity | Conversion is sensitive to reactant flow rates and concentrations. | Highlights critical process parameters that need tight control. | mit.edu |

Optimization of Process Parameters and Reaction Conditions

The optimization of process parameters is essential for maximizing yield and purity while ensuring a scalable and robust manufacturing process. Key areas of focus include solvent selection, temperature and pressure control, and reagent stoichiometry.

The choice of solvent can significantly impact reaction selectivity, yield, and impurity profiles. In the synthesis of a benzodioxan intermediate, for example, it was found that using a less polar solvent could suppress the formation of an undesired regioisomer. acs.org For the epoxidation step, various solvents have been explored, including methanol (B129727), ethanol (B145695), dimethylformamide (DMF), halogenated hydrocarbons, and esters. google.com A combination of methanol or ethanol with DMF has been shown to provide higher selectivity and yield. google.comgoogle.com

In purification processes, solvent selection is also critical. For the purification of carfilzomib via its oxalate (B1200264) salt, a mixture of aprotic solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) was found to be effective. googleapis.com The subsequent conversion back to free carfilzomib utilized dichloromethane (B109758) as the solvent. googleapis.com

The following table details solvent choices for different reaction steps and their impact.

| Reaction Step | Solvent(s) | Observation/Outcome | Reference |

| Benzodioxan Intermediate Formation | Less Polar Solvent | Suppressed formation of regioisomer impurity. | acs.org |

| Epoxidation | Methanol, Ethanol, DMF | Combination can provide higher selectivity and yield. | google.comgoogle.com |

| Purification (Oxalate Salt Formation) | Tetrahydrofuran (THF) and Acetonitrile | Effective aprotic solvent mixture for dissolving crude carfilzomib. | googleapis.com |

| Purification (Base Reaction) | Dichloromethane (DCM) | Used as the second solvent for reacting the oxalate salt with a base. | googleapis.com |

Precise control of temperature and pressure is critical for managing reaction rates, preventing side reactions, and ensuring safety, especially for highly exothermic or pressure-sensitive reactions.

In the epoxidation reaction to form a key intermediate, the temperature is typically controlled between -30°C and 30°C, with a preferred range of -5°C to 10°C. google.comgoogle.com For the manganese-catalyzed epoxidation, experiments were conducted at temperatures of -20°C, -15°C, and 0°C to understand the impact of temperature on the reaction. mit.edu The exothermic nature of this reaction requires robust temperature control to prevent temperature spikes that could lead to degradation. mit.edu

For the Barbier-type Grignard reaction, the temperature is controlled to not exceed -10°C during the addition of the Grignard reagent. google.com In other variations, the Grignard reagent is prepared at a controlled temperature of 50°C. google.com The use of continuous flow reactors allows for rapid thermal equilibration, which is beneficial for high-temperature reactions by minimizing the time the product is exposed to heat, thus reducing decomposition. acs.org Modern laboratory systems utilize control systems with temperature controllers for precise regulation and real-time monitoring of temperature and pressure. acs.org

The table below outlines temperature control strategies for key reactions.

| Reaction | Temperature Range | Control Strategy/Observation | Reference |

| Epoxidation | -30°C to 30°C (Preferred: -5°C to 10°C) | Temperature control is crucial for reaction performance. | google.comgoogle.com |

| Manganese-Catalyzed Epoxidation | -20°C to 0°C | Understanding the impact of temperature on this exothermic reaction is key for control. | mit.edu |

| Barbier-Type Grignard Reaction | ≤ -10°C (during addition) | Strict temperature control to manage the reaction. | google.com |

| High-Temperature Reactions | N/A | Continuous flow reactors enable rapid thermal equilibration, minimizing product decomposition. | acs.org |

The stoichiometry of reagents and the rate of their addition are critical parameters that influence reaction conversion, selectivity, and impurity formation.

In the manganese-catalyzed epoxidation, 1.8 equivalents of hydrogen peroxide were fed to the reactors. mit.edu For a different epoxidation process, the molar ratio of the substrate, a base, and hydrogen peroxide can be in the range of 1:0.2-2:1-80, with a preferred ratio of 1:0.8-1.5:8-10. google.com

For the Barbier-type Grignard reaction, the process was found to be most sensitive to operational disturbances in the supplied amounts of the morpholine (B109124) amide and 2-bromopropene, as they are supplied in nearly stoichiometric amounts. mit.edu In another procedure, 6.0 equivalents of 2-bromopropene were used to prepare the Grignard reagent. google.com Careful control of reagent stoichiometry is also essential in epoxide ring-opening reactions to prevent the formation of dimeric impurities. mdpi.com

The following table summarizes reagent stoichiometry for key synthetic steps.

Impurity Profiling and Control Strategies for Intermediate Purity

A thorough understanding and control of impurities are paramount in the synthesis of carfilzomib intermediates to ensure the safety and effectiveness of the final drug product. clearsynth.com The manufacturing process can introduce various impurities, including process-related byproducts and degradation products. clearsynth.com

Identification of Process-Related Impurities (e.g., oxidized byproducts)

The synthesis of carfilzomib intermediates can generate a range of impurities stemming from the starting materials, reagents, or side reactions. One notable class of impurities includes oxidized byproducts. For instance, Carfilzomib Impurity 4 is identified as an N-Oxide impurity. clearsynth.com Another significant impurity that can form is the diol carfilzomib impurity, which arises from the opening of the epoxide ring. google.comgoogle.com This can occur during the synthesis of the intermediate or carry over from earlier steps. google.comgoogleapis.com The formation of this diol is a critical concern as its removal from the final product is challenging. google.comgoogle.com

Other process-related impurities can include isomers and byproducts from incomplete reactions or degradation. For example, (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride is a known process-related impurity and degradation product that can form through hydrolysis, oxidation, and epimerization. The presence of various diastereomers and other process-related impurities has also been noted. researchgate.net The starting materials themselves can be a source of impurities, such as the presence of D-isomers or isoleucine compounds in the amino acid precursors, which can lead to the formation of undesired carfilzomib isomers. googleapis.com

A comprehensive impurity profile of a carfilzomib intermediate might include:

Oxidized Byproducts: N-oxides clearsynth.com

Hydrolysis Products: Diol impurities from epoxide ring opening google.comgoogle.comgoogleapis.com

Process-Related Impurities: (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride

Isomeric Impurities: Diastereomers and isomers from starting materials researchgate.netgoogleapis.com

Unreacted Starting Materials and Reagents google.com

The identification of these impurities relies on a combination of analytical techniques and a deep understanding of the reaction mechanisms. researchgate.net

Strategies for Impurity Mitigation and Removal (e.g., purification techniques)

Effective strategies to control and remove impurities are crucial for achieving the desired purity of carfilzomib intermediates. These strategies can be broadly categorized into process optimization to minimize impurity formation and purification techniques to remove them.

Process Optimization:

Control of Reaction Conditions: Optimizing parameters such as pH and temperature can minimize the formation of certain impurities. For example, maintaining a pH below 6.0 and a temperature between 2–8°C can reduce the formation of byproducts during certain synthetic steps.

Reagent Selection and Control: The choice and quality of reagents play a significant role. For instance, using oxidizing agents like perchloric acid can effectively reduce the formation of the diol impurity. google.comgoogle.com Careful selection and purity control of starting materials, such as ensuring amino acid precursors have less than 0.1% of their corresponding isomers, can prevent the formation of isomeric impurities. google.comgoogle.com

Continuous Manufacturing: Implementing continuous flow reactors can enable rapid reactions that, if performed in batch mode, would lead to significant product degradation. acs.org

Purification Techniques:

Crystallization: This is a key technique for purifying intermediates. A process for purifying a carfilzomib intermediate involves treating the compound with an alkali metal perhalate in a suitable solvent, followed by the addition of an anti-solvent to isolate a substantially pure crystalline solid. google.comgoogleapis.com This method has been shown to reduce the diol impurity to less than 0.05 area-% as measured by HPLC. google.comgoogle.comgoogleapis.com

Chromatography: Techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and column chromatography are employed for the separation of impurities. googleapis.com For instance, preparative HPLC is used in the final purification steps to achieve a high degree of purity. google.com

Salt Formation: Forming a salt of the intermediate can be an effective purification strategy. The formation of an oxalate salt of carfilzomib has been shown to be particularly effective in removing an acetamide (B32628) impurity. googleapis.comgoogle.com The purified intermediate is then regenerated by reacting the salt with a base. googleapis.comgoogle.com

Washing and Extraction: Different washing and extraction methods are also utilized to remove impurities. googleapis.com

The table below summarizes some of the key purification strategies for carfilzomib intermediates.

Interactive Data Table: Purification Strategies for Carfilzomib Intermediates

| Impurity Type | Mitigation/Removal Strategy | Efficacy | Reference |

| Diol Impurity | Treatment with alkali metal perhalate and crystallization | Reduces impurity to < 0.15 area-% | google.comgoogle.com |

| Acetamide Impurity | Formation of oxalate salt | Reduces impurity to < 0.10 wt% | googleapis.comgoogle.com |

| Diastereomeric Impurities | Use of chiral HPLC and optimized mobile phase | Separation of multiple diastereomers | researchgate.net |

| General Process Impurities | Continuous manufacturing and in-line purification | Improved yield and reduced time cycle | acs.orggoogle.com |

Analytical Methods for Impurity Detection and Quantification

A suite of sophisticated analytical methods is essential for the detection and quantification of impurities in carfilzomib intermediates, ensuring the quality and consistency of the manufacturing process.

High-Performance Liquid Chromatography (HPLC) is the most prominently used technique. google.com Various HPLC methods, including reverse-phase (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC), have been developed and validated for this purpose. researchgate.netresearchgate.net These methods are capable of separating a wide range of impurities, including diastereomers and other process-related compounds. researchgate.netresearchgate.net For instance, a novel RP-HPLC method was developed to separate thirty diastereomers and six process-related impurities of Carfilzomib. researchgate.net The use of specific columns, such as C18, and mobile phases, like a mixture of phosphate (B84403) buffer and acetonitrile, are common. googleapis.comgoogle.com Detection is typically carried out using a UV detector at wavelengths around 220 nm. researchgate.netgoogle.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool used for the identification and characterization of impurities. clearsynth.comresearchgate.net LC-MS provides structural information about the impurities, which is crucial for understanding their formation pathways. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is also utilized in the elucidation of impurity structures. clearsynth.comresearchgate.net

The table below provides an overview of the analytical methods employed.

Interactive Data Table: Analytical Methods for Impurity Analysis

| Analytical Method | Application | Key Parameters | Reference |

| HPLC/UHPLC | Quantification of impurities, separation of isomers | C18 column, UV detection (e.g., 220 nm), gradient elution | google.comresearchgate.netresearchgate.netgoogle.com |

| LC-MS | Identification and structural elucidation of impurities | Provides mass-to-charge ratio of impurities | clearsynth.comresearchgate.net |

| NMR | Structural elucidation of impurities | Provides detailed structural information | clearsynth.comresearchgate.net |

| UV-Vis Spectrophotometry | Quantitative determination | Derivative spectroscopy can enhance detection | researchgate.netijpsonline.com |

Scale-Up Considerations and Industrial Production Efficiency

Transitioning the manufacturing process of a carfilzomib intermediate from the laboratory to an industrial scale presents a unique set of challenges and considerations. The primary goals are to ensure process robustness, maintain purity, and achieve economic efficiency. sterlingpharmasolutions.com

Engineering Aspects of Continuous Manufacturing Implementation

Continuous manufacturing (CM) has emerged as a promising approach for the production of pharmaceutical intermediates, offering several advantages over traditional batch processes, including improved safety, reduced footprint, and better process control. mit.edudntb.gov.ua

The implementation of a continuous process for a carfilzomib intermediate involves several key engineering aspects:

Reactor Design: The choice of reactor is critical. Continuous flow reactors can facilitate reactions that are difficult to control in batch mode, such as rapid deprotection steps, thereby minimizing degradation. acs.org

Process Modeling and Control: In silico modeling plays a vital role in designing and optimizing the continuous process. researchgate.netmit.edu Dynamic integrated flowsheet-level models, for instance, can be used to investigate the impact of process disturbances on critical quality attributes (CQAs) and to develop robust process control strategies. researchgate.netacs.org These models can simulate various unit operations like reaction, crystallization, and filtration. mit.edu

Process Analytical Technology (PAT): The integration of PAT is essential for real-time monitoring and control of the continuous process, ensuring that the intermediate consistently meets the required specifications. scale-up.com

Downstream Processing: Continuous manufacturing also requires the development of continuous downstream operations, such as crystallization and filtration, to create a fully integrated process. mit.eduacs.org

A case study on the continuous manufacturing of a carfilzomib drug substance intermediate highlighted the use of process models to ensure a state of control was maintained even in the presence of disturbances, such as a reduction in the flow rate of a key reagent. researchgate.net

Process Robustness and Variability Analysis

Process robustness refers to the ability of a manufacturing process to remain unaffected by small variations in process parameters, ensuring consistent product quality. researchgate.netresearchgate.net Variability analysis is crucial for identifying critical process parameters (CPPs) that have the most significant impact on the critical quality attributes (CQAs) of the carfilzomib intermediate. researchgate.netmit.edu

In Silico Modeling: As mentioned earlier, process models are used to perform in silico analysis of various disturbance scenarios, including worst-case combinations. researchgate.netmit.edu This allows for the rank-ordering of CPPs and the development of a robust process control strategy. mit.edu For example, in the continuous manufacturing of a carfilzomib intermediate, modeling was used to assess the impact of disturbances on the conversion of a starting material and the purity of the crystalline product. researchgate.netmit.edu The analysis showed that while the process was generally robust, certain worst-case scenarios could lead to deviations from the target CQAs, necessitating adjustments to the control strategy. researchgate.netmit.edu

Yield and Purity Trade-offs: There is often a trade-off between yield and purity. rsc.org Process robustness analysis helps in finding the optimal operating window that maximizes yield while keeping impurities within acceptable limits. For instance, in the synthesis of an epoxy ketone intermediate for carfilzomib, analyses predicted a conversion of 99.5% under normal conditions, which dropped to 97.2% under worst-case disturbance scenarios. mit.edu Similarly, the chiral purity was expected to be 98.2% under normal conditions but could decrease to 96.7% in the worst-case scenario. mit.edu

By systematically studying the impact of variability, manufacturers can develop a well-understood and robust process for producing high-quality carfilzomib intermediates on an industrial scale.

In Silico Modeling and Process Control Strategy Development

The development and manufacture of complex pharmaceutical intermediates, such as those for Carfilzomib, increasingly leverage in silico modeling to ensure process robustness and consistent product quality. drugtargetreview.comevotec.com This computational approach, a cornerstone of the Quality by Design (QbD) framework, allows for a deeper understanding of the relationship between process parameters and quality attributes before extensive and costly laboratory work is undertaken. drugtargetreview.comevotec.com By creating a "virtual plant," researchers can simulate, predict, and optimize the manufacturing process, leading to a more efficient and reliable synthesis. acs.orgmit.edu

Dynamic Process Simulation for Intermediate Synthesis

Dynamic process simulation is a powerful tool used to model the intricate and time-dependent interactions within the synthesis of a Carfilzomib intermediate. acs.orgmit.edu These simulations are particularly valuable for continuous manufacturing processes, where the interconnectedness of unit operations makes manual optimization challenging. mit.edu

In the context of producing a Carfilzomib intermediate, such as the morpholine amide, dynamic flowsheet-level models have been developed using specialized software like gPROMS FormulatedProducts®. acs.orgmit.edu These models integrate first-principles-based mathematical representations of individual unit operations, including reactors, crystallizers, and filters, to create a comprehensive, end-to-end simulation of the manufacturing process. mit.eduresearchgate.net

A key application of this technology was demonstrated in the synthesis of a morpholine amide intermediate. acs.orgmit.edu The simulation was used to investigate the impact of various process disturbances on the final product. For instance, a case study explored the dynamics of a partial flow blockage of a critical reagent, N,N'-carbonyldiimidazole (CDI), which could result from line clogging. acs.orgmit.edu The in silico model predicted that even with a 40% reduction in the CDI flow rate, the acceptance criteria for the reaction conversion could still be met. acs.orgmit.edu This predictive capability allows for the development of proactive control strategies to mitigate potential process upsets.

The models are built upon fundamental chemical and physical phenomena, incorporating reaction kinetics, mass transfer, and heat transfer principles. mit.edu For example, in the synthesis of an enone intermediate via a Barbier-type Grignard reaction, a novel mechanistic model was developed to describe the complex heterogeneous reaction. mit.edu This model accounted for the diffusion of the reagent 2-bromopropene from the bulk phase to the surface of the magnesium reactant. mit.edu The kinetic parameters for such models are often determined by fitting the model predictions to experimental data obtained from small-scale laboratory experiments. mit.edu

The table below presents an example of kinetic rate constants used in a dynamic simulation for the formation of an acylimidazole intermediate, a key step in the synthesis of the morpholine amide. mit.edu

| Parameter | Value | Units |

| Pre-exponential Factor (k) | 1.2 x 10^8 | L mol⁻¹ s⁻¹ |

| Activation Energy (Ea) | 60.7 | kJ mol⁻¹ |

| Reference Temperature (Tref) | 293.15 | K |

| This table is based on data for the Arrhenius equation parameters used in the kinetic model for the acylimidazole intermediate formation. mit.edu |

The validation of these dynamic simulations is crucial. The results from in silico analyses are typically verified with production-scale demonstrations. For the morpholine amide synthesis, a demonstration at a throughput of 12 kg/day was conducted to experimentally evaluate the impact of disturbances and confirm the robustness of the developed control strategy. acs.orgmit.edu

Prediction of Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs)

A primary goal of in silico modeling in pharmaceutical manufacturing is the identification and prediction of Critical Quality Attributes (CQAs) and their corresponding Critical Process Parameters (CPPs). mit.edumit.edu CQAs are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.gov CPPs are process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. researchgate.net

Integrated process models are instrumental in establishing the relationships between CPPs and CQAs. mit.edu By running simulations under a wide range of conditions, including worst-case scenarios, researchers can identify which process parameters have the most significant impact on the final product's quality attributes. acs.orgmit.edu This allows for a rank-ordering of CPPs and informs the development of a robust process control strategy. mit.edu

For the continuous manufacturing of Carfilzomib intermediates, several CQAs and CPPs have been identified and analyzed using this approach. acs.orgmit.edu For the CDI-promoted amide bond formation to produce the morpholine amide intermediate, the main CQA was the conversion of Boc-D-leucine monohydrate. acs.orgmit.edu In the subsequent step to produce an (R,R)-epoxy ketone intermediate, key CQAs included the conversion of the preceding enone intermediate and the purity of the final solid product. mit.edu

The table below illustrates the relationship between identified CQAs and the CPPs that influence them for different stages of Carfilzomib intermediate synthesis.

| Process Step | Critical Quality Attribute (CQA) | Critical Process Parameters (CPPs) | Target/Specification |

| CDI-Promoted Amide Bond Formation | Conversion of Boc-D-leucine monohydrate | Flow rate and concentration of reagents (e.g., CDI), reaction temperature, residence time | ≥95% conversion |

| Barbier-Type Grignard Reaction for Enone Synthesis | Conversion of morpholine amide | Flow rate and concentration of morpholine amide and 2-bromopropene, magnesium charging interval | 94.3% to 96.7% conversion |

| Manganese-Catalyzed Asymmetric Epoxidation | Conversion of enone intermediate | Reaction temperature, catalyst loading, oxidant concentration | ≥99.0 mol % conversion |

| Manganese-Catalyzed Asymmetric Epoxidation | Purity of (R,R)-epoxy ketone solid before cake wash | Crystallization temperature, solvent composition, anti-solvent addition rate | ≥97.5% purity by weight |

| This table synthesizes findings on CQAs and CPPs from process development studies of Carfilzomib intermediates. acs.orgmit.edumit.edumit.edu |

In silico disturbance analysis helps to understand the process's sensitivity to variations in CPPs. mit.edu For the enone synthesis, the process was found to be most sensitive to disturbances in the supply of the morpholine amide and 2-bromopropene reactants. mit.edu This knowledge allowed for the development of control strategies focused on manipulating the concentration and flow rate of 2-bromopropene to counteract potential variability from the upstream process. mit.edu

Ultimately, this predictive, model-based approach, as outlined by the principles of Quality by Design, facilitates the establishment of a design space. nih.gov The design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. nih.gov Operating within this defined space ensures that the manufacturing process for the Carfilzomib-intermediate remains in a state of control, consistently delivering a product that meets all quality specifications. mit.edu

Chemical Biology of Carfilzomib Intermediate in Proteasome Inhibitor Design and Function

The Epoxyketone Moiety as a Core Pharmacophore Precursor

The epoxyketone warhead is the cornerstone of carfilzomib's mechanism of action and is derived from the natural product epoxomicin (B1671546). frontiersin.orgnih.gov This reactive group serves as a precursor to the pharmacophore that ultimately forms an irreversible covalent bond with the proteasome. targetedonc.comdovepress.com The design of proteasome inhibitors has extensively utilized such electrophilic "warheads" that can react with the catalytic N-terminal threonine residue of the proteasome's β5 subunit. cancernetwork.comfrontiersin.orgoncologynewscentral.com

The α',β'-epoxyketone structure is particularly effective. Its chemical architecture is primed for a specific type of reaction within the proteasome's active site. aacrjournals.org The synthesis of this crucial intermediate is a significant challenge, requiring highly stereoselective methods to produce the desired isomer. researchgate.netacs.org Various synthetic strategies have been developed to create the epoxyketone fragment, often involving the epoxidation of a vinyl ketone precursor. rhhz.netmdpi.com Research has focused on improving the diastereoselectivity of this epoxidation step, as the initial methods produced mixtures of isomers that were difficult to separate. acs.orggoogle.com

The uniqueness of the epoxyketone precursor lies in its ability to participate in a dual covalent bond formation with the active site threonine. nih.govfrontiersin.org This reaction involves both the hydroxyl and the α-amino groups of the threonine residue, leading to the formation of a stable seven-membered 1,4-oxazepano ring adduct. nih.govfrontiersin.org This mechanism is highly specific to the proteasome, contributing to the drug's selectivity and distinguishing it from other protease inhibitors. nih.govaacrjournals.org The stability of this adduct results in the irreversible inhibition of the proteasome's chymotrypsin-like activity. frontiersin.orgnih.gov

| Precursor Feature | Role in Pharmacophore Function | Source |

| α',β'-Epoxyketone | Electrophilic "warhead" for covalent bonding | aacrjournals.orgacs.org |

| Peptide Backbone | Provides selectivity for proteasome substrate binding pockets | frontiersin.orgaacrjournals.org |

| Stereochemistry | Ensures specific interaction with the catalytic threonine residue | frontiersin.orgaacrjournals.org |

Intermediate Structure-Activity Relationships in Pre-Drug Form (Molecular Level)

The structure-activity relationship (SAR) of carfilzomib's precursors is critical for optimizing the final drug's properties. While most SAR studies focus on the final molecule, investigations into the intermediates reveal how molecular modifications influence eventual potency and selectivity. The carfilzomib (B1684676) intermediate is a tetrapeptide epoxyketone; modifications to the peptide portion or the epoxyketone itself can drastically alter its biological potential. frontiersin.orglabinsights.nl

Systematic SAR studies on epoxyketone-based intermediates have led to the development of analogs with different properties. For example, the development of the oral proteasome inhibitor oprozomib (B1684665) (ONX 0912) stemmed from SAR studies on carfilzomib intermediates. ashpublications.org Oprozomib is a tripeptide epoxyketone, and its altered peptide structure grants it oral bioavailability, a significant advantage over the intravenously administered carfilzomib. targetedonc.comashpublications.org This demonstrates that changes at the intermediate level, specifically to the peptide backbone, directly impact the pharmacokinetic properties of the resulting drug.

Research has shown that the peptide portion of the intermediate is crucial for selectively binding to the substrate pockets of the proteasome. frontiersin.orgaacrjournals.org By systematically replacing the amino acid side chains (P2-P4) of the parent natural product, epoxomicin, while keeping the essential epoxyketone pharmacophore, researchers were able to significantly enhance the potency and selectivity of the lead compound, YU101, which was a direct precursor to carfilzomib. yale.edu The addition of an N-terminal morpholino group to the intermediate that became carfilzomib was a key modification to increase aqueous solubility. frontiersin.orgfrontiersin.org These findings underscore the importance of SAR at the intermediate stage for designing drugs with improved efficacy and more favorable properties.

| Intermediate Modification | Impact on Final Drug Properties | Example | Source |

| Peptide Chain Length | Oral Bioavailability | Oprozomib (tripeptide vs. tetrapeptide) | targetedonc.comashpublications.org |

| Amino Acid Side Chains | Potency and Selectivity | YU101 (optimized P2-P4 side chains) | yale.edu |

| N-Terminal Capping | Aqueous Solubility | Carfilzomib (morpholino cap) | frontiersin.orgfrontiersin.org |

Contribution of Intermediate Chirality to Final Drug Stereospecificity and Selectivity

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms dictates a molecule's interaction with its biological target. numberanalytics.commdpi.com In the case of carfilzomib, the chirality of the epoxyketone intermediate is paramount for the stereospecificity and selectivity of the final drug. acs.orgresearchgate.net The drug's mechanism relies on a precise, stereospecific interaction between the epoxyketone pharmacophore and the catalytic threonine residue of the proteasome's β5 subunit. frontiersin.orgfrontiersin.org

The synthesis of carfilzomib presents a significant stereochemical challenge, specifically in creating the asymmetric epoxide. acs.org Early synthetic routes for the keto-epoxide intermediate yielded a nearly equal mixture of diastereomers, which required chromatographic separation to isolate the desired isomer. acs.orgmdpi.com This lack of stereoselectivity is inefficient for large-scale manufacturing. Consequently, substantial research has been dedicated to developing highly stereoselective syntheses. researchgate.netacs.org Methods such as asymmetric dihydroxylation and innovative organocatalytic Mannich reactions have been explored to control the formation of the correct chiral centers in the intermediate. acs.org

The precise spatial arrangement of the intermediate's atoms ensures that the final drug fits perfectly into the proteasome's active site. This lock-and-key interaction is crucial for both its high potency and its selectivity. washington.edu The irreversible covalent bond formation is dependent on the correct orientation of the epoxyketone relative to the threonine's nucleophilic hydroxyl and amino groups. frontiersin.orgaacrjournals.org An incorrect stereoisomer would not align properly, resulting in a significant loss of inhibitory activity. Therefore, controlling the chirality at the intermediate stage is a critical determinant of the final drug's efficacy and specificity. mdpi.comnih.gov

| Synthetic Challenge | Importance for Final Drug | Methodological Approach | Source |

| Asymmetric Epoxide Creation | Ensures stereospecific binding to proteasome | Asymmetric Epoxidation, Organocatalytic Mannich Reaction | acs.orgacs.org |

| Diastereomer Separation | Isolates the single active isomer for high potency | Improved stereoselective synthesis to avoid chromatography | acs.orggoogle.com |

| Control of Chiral Centers | Dictates correct 3D orientation for lock-and-key fit | Substrate-controlled and catalytic asymmetric synthesis | acs.orgmdpi.com |

Probing Proteasome Interaction through Intermediate Analogs (Pre-Covalent Binding Considerations)

Understanding the non-covalent interactions that precede the irreversible binding of carfilzomib is crucial for designing more effective inhibitors. Before the epoxyketone warhead forms a covalent bond, the inhibitor must first be recognized and bind non-covalently within the proteasome's active site. nih.gov Scientists use analogs of the carfilzomib-intermediate to study these initial binding events. These analogs are often designed to be non-reactive or reversibly binding, allowing for the characterization of the initial, non-covalent enzyme-inhibitor complex. nih.govscispace.com

By creating analogs that lack the reactive epoxyketone "warhead," researchers can isolate and study the contributions of the peptide backbone to binding affinity and selectivity. scispace.com These studies help to map the specific hydrogen bonds and hydrophobic interactions between the peptide portion of the intermediate and the S1 and S3 specificity pockets of the proteasome's active site. scispace.com For instance, X-ray crystallography of proteasomes complexed with non-covalent inhibitor analogs can reveal the precise orientation and key interactions that guide the inhibitor into the catalytic site. scispace.com

| Analog Type | Purpose of Study | Key Finding | Source |

| Non-reactive Analogs | Isolate and study non-covalent peptide backbone interactions | Map hydrogen bonds and hydrophobic interactions in binding pockets | scispace.com |

| Reversible Covalent Analogs | Analyze binding kinetics (association/dissociation rates) | Understand the balance between reversible and irreversible inhibition | nih.gov |

| Peptide-Modified Analogs | Probe specificity for different proteasome subunits | Identify sequences that enhance selectivity for the β5 subunit | ashpublications.org |

Advanced Analytical Characterization of Carfilzomib Intermediate

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the chemical structure and identifying impurities in Carfilzomib (B1684676) intermediates. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for this purpose. researchgate.net

A patent for a Carfilzomib intermediate provides specific ¹H-NMR data for a key intermediate, confirming its structural integrity. google.com

Table 1: Example ¹H-NMR Spectroscopic Data for a Carfilzomib Intermediate

| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Inferred Proton Assignment |

|---|---|---|

| 7.33–7.12 | m | Aromatic protons (5H) |

| 6.21 | d, J=6.9 | Amide proton (1H) |

| 4.96 | s | Methine proton (1H) |

| 4.64–4.49 | m | Methine proton (1H) |

| 4.32 | d, J=6.0 | Methine proton (1H) |

| 3.25 | d, J=4.0 | Epoxide proton (1H) |

| 3.10–2.97 | m | Methylene protons (2H) |

| 2.87 | d, J=5.0 | Epoxide proton (1H) |

| 1.52–1.37 | m | Boc protecting group & other aliphatic protons (13H) |

| 0.90 | dd, J=18.5, 6.3 | Methyl protons (6H) |

Data sourced from patent CN103360348A. The table is illustrative of the type of data generated. google.com

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is critical for determining the molecular weight of intermediates and identifying impurities. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. rsc.org For example, LC-MS analysis of one intermediate showed a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight. rsc.orggoogle.com Tandem MS (MS/MS) can further be used to fragment the molecule, providing structural information that helps in the definitive identification of the compound and its byproducts. mdpi.com

Chromatographic Methods for Purity and Isomeric Separation (e.g., HPLC)

Chromatographic techniques are the cornerstone for assessing the purity of Carfilzomib intermediates and separating various isomers.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the chemical purity of intermediates. acs.org Reversed-phase HPLC (RP-HPLC) methods are developed and validated to separate the main intermediate from process-related impurities and degradation products. researchgate.net Purity levels of at least 95% to over 99.5% for key intermediates are often reported, as measured by HPLC. googleapis.com The development of these methods involves optimizing parameters such as the column type (e.g., C18), mobile phase composition (often a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength. researchgate.net For example, the purity of an epoxyketone intermediate was successfully determined to be 98.7% by HPLC. mdpi.com

Table 2: Illustrative HPLC Method Parameters for Intermediate Purity Analysis

| Parameter | Condition |

|---|---|

| Column | YMC-Pack ODS-A (150 mm x 4.6 mm, 3µm) researchgate.net |

| Mobile Phase | Buffer (e.g., pH 5.5 potassium di-hydrogen phosphate), Acetonitrile, Methanol (B129727) researchgate.net |

| Flow Rate | 0.9 mL/min researchgate.net |

| Detection | UV at 220 nm researchgate.net |

| Purity Achieved | >98% google.com, up to 99.5% googleapis.com |

This table represents a composite of typical conditions described in the literature and is for illustrative purposes.

Time-series data collected via HPLC is also used to monitor the progress of reactions, such as the formation of the enone intermediate from its precursors. acs.org

Advanced Methods for Diastereomeric and Enantiomeric Purity Assessment

The synthesis of Carfilzomib involves multiple chiral centers, making the control of stereochemistry critical. Intermediates often form as mixtures of diastereomers that must be separated and quantified. mdpi.com

The synthesis of the key epoxyketone intermediate, for example, can result in a mixture of diastereomers. mdpi.comepo.org The ratio of these diastereomers is a critical quality attribute. For instance, epoxidation of an α,β-unsaturated ketone intermediate has been reported to yield a 1.7:1 mixture of the desired and undesired diastereomers, necessitating chromatographic separation. epo.org Process improvements have focused on increasing this diastereoselectivity, with some methods achieving a 10:1 ratio. mdpi.com

Chiral HPLC is a key technique for assessing enantiomeric and diastereomeric purity. rsc.org These methods use a chiral stationary phase (CSP) to differentiate between stereoisomers. The development of such methods is crucial for quantifying the enantiomeric excess (ee) or diastereomeric excess (de) of the intermediates. For example, chiral HPLC analysis was used to determine that an intermediate was obtained as a 1:3 mixture of enantiomers in one synthetic route. rsc.org

In some cases, where direct separation is challenging, resolution techniques are employed. This can involve the use of a chiral resolving agent to form diastereomeric salts that can be separated by conventional chromatography or crystallization. Another approach involves epimerization, where conditions are optimized to convert the undesired stereocenter to the target configuration, thereby improving the diastereomeric ratio of the intermediate. acs.org The chiral purity of a crystalline epoxy ketone intermediate, a critical quality attribute, was targeted to be ≥97.5%. mit.edu

Exploration of Carfilzomib Intermediate Derivatives and Analogues

The journey from a promising natural product to a clinically approved therapeutic often involves extensive chemical modification and optimization. Carfilzomib (B1684676), a second-generation proteasome inhibitor, evolved from the natural product epoxomicin (B1671546) through precisely such a process. The exploration of derivatives and analogues of carfilzomib's core intermediates has been a

Intellectual Property and Patent Landscape Surrounding Carfilzomib Intermediate

Analysis of Patent Claims for Novel Intermediate Structures

The table below summarizes a selection of patents that claim novel intermediate structures for the synthesis of carfilzomib (B1684676).

| Patent / Application Number | Assignee | Summary of Claimed Novel Intermediate Structures |

| CN104356197A | Chongqing Xingtaihao Pharmaceutical Co Ltd | Claims a specific carfilzomib intermediate and its preparation method. unifiedpatents.com |

| CN105017181A | Nanjing Normal University | Discloses a key carfilzomib intermediate and its corresponding preparation method. unifiedpatents.com |

| WO2015010436A1 | Not specified in snippets | Provides a new carfilzomib intermediate that is easily separated from its isomers, improving product quality. google.com |

| US9822145B2 / US20160340388A1 | Apicore US LLC | Discloses novel intermediates of Formula I, II, III, and IV for use in fragment condensation approaches. justia.comgoogle.comgoogle.com |

| CN104710507A | Hybio Pharmaceutical Co Ltd | Relates to a preparation method of carfilzomib, implicitly covering intermediates in the process. unifiedpatents.com |

Patenting of Improved Synthetic Routes for Intermediate Production

Beyond patenting the intermediate structures themselves, pharmaceutical companies extensively patent the processes used to produce them. patsnap.com These process patents are critical as they can provide protection even if the intermediate compound itself is already known. An improved synthetic route might offer advantages such as a reduced number of steps, increased yield and purity, higher selectivity, lower cost, or more environmentally friendly conditions. google.compatsnap.com

For carfilzomib intermediates, numerous patents focus on optimizing the synthesis. Innovations include racemization-free methods that employ a fragment-based approach, which are efficient and highly reproducible on an industrial scale. justia.comgoogle.com These methods often involve the condensation of smaller, pre-formed fragments (e.g., a "3+2" fragment condensation) using novel intermediates to construct the larger molecule. justia.comgoogle.comgoogle.com

Patented improvements also target specific chemical transformations. For example, methods have been developed to enhance the selectivity of the crucial epoxidation reaction that forms the epoxyketone warhead of carfilzomib, a feature essential for its biological activity. patsnap.comgoogle.com Other patented processes describe the use of specific coupling agents, additives, and bases to improve the efficiency of peptide bond formation between intermediate fragments. google.com

The following table details patents related to improved synthetic routes for carfilzomib intermediates.

| Patent / Application Number | Assignee | Summary of Claimed Improvement in Synthetic Route |

| US10364269B2 | Laurus Labs Pvt Ltd | Describes an improved process for preparing carfilzomib and a key intermediate, tert-butyl ((2S)-4-methyl-1-((2R)-2-methyloxirane-2-yl)-1-oxo-pentan-2-yl)-carbamate. unifiedpatents.comgoogle.com |

| US20160340388A1 | Apicore US LLC | Details a racemization-free, fragment-based approach (e.g., 3+2 condensation) using active esters, reducing the number of synthetic steps. justia.comgoogle.com |

| CN103360348A | Not specified in snippets | Aims to provide a more economical, efficient, and environmentally friendly synthetic process with a shorter route and milder reaction conditions. google.com |

| WO2015032621A1 | Sandoz Patents Ltd. | Focuses on the synthesis of peptide epoxy ketones, a key structural class for carfilzomib intermediates. unifiedpatents.com |

| CN103804469A | Chongqing Aisaikang Biotechnology Co Ltd | Pertains to a preparation method for a carfilzomib intermediate. unifiedpatents.com |

Strategies for Protecting Intermediate-Related Process Inventions

Protecting process inventions related to pharmaceutical intermediates requires a comprehensive and strategic approach to intellectual property. nih.gov Companies employ a multi-layered "web of protection" to safeguard their innovations from competitors and secure market exclusivity for as long as possible. drugpatentwatch.com

Key strategies for protecting intermediate-related process inventions include:

Filing for Diverse Patent Types: A robust portfolio includes various types of patents. Beyond "composition of matter" patents for the intermediates, companies file "process patents" that claim the specific methods, reagents, and conditions used in the synthesis. drugpatentwatch.comintepat.com "Method of use" patents can also be employed to protect novel applications of an intermediate. drugpatentwatch.com

Building a Patent Family: A single invention can lead to multiple patents. Through "divisional applications," companies can pursue separate patents for different aspects of a process disclosed in an initial, broader application. drugpatentwatch.comdrugpatentwatch.com This creates a denser patent thicket that is more difficult for competitors to navigate.

Sequential and Strategic Filing: As research progresses, new and inventive steps in a synthetic process may be discovered. A sequential filing strategy allows companies to patent these incremental improvements over time, continually strengthening the protection around the core invention. intepat.com

International Patent Protection: Given the global nature of the pharmaceutical market, securing patent protection in multiple key jurisdictions is essential. nih.gov The Patent Cooperation Treaty (PCT) provides a streamlined process for filing an initial application to seek protection simultaneously in a large number of countries. drugpatentwatch.compatentpc.com

Detailed and Broad Claim Drafting: Patent applications must be drafted with care. The claims should be broad enough to cover potential workarounds by competitors but also detailed and well-supported by experimental data to withstand legal challenges. intepat.com Including specific examples and demonstrating unexpected advantages (e.g., significantly higher yield or purity) can strengthen the patent's validity. intepat.com

Aligning IP with Business Strategy: The patent portfolio must be aligned with the company's business goals. nih.gov This involves focusing protection on the most commercially valuable processes and in geographic locations that are important for manufacturing and sales. nih.gov

By employing these strategies, pharmaceutical innovators can build a formidable intellectual property barrier around their synthetic processes for key intermediates, thereby protecting the final drug product and maximizing the return on their R&D investment. drugpatentwatch.comnih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations for designing synthesis protocols for Carfilzomib-intermediate to ensure reproducibility in academic settings?

- Methodological Answer : Focus on optimizing reaction conditions (e.g., temperature, solvent purity, catalyst load) and validating intermediates at each step using techniques like NMR, HPLC, and mass spectrometry. Adhere to ICH guidelines for impurity profiling and ensure compliance with Good Laboratory Practices (GLP) . For example, Part 3 of the Organic Process Research & Development study details manganese-catalyzed asymmetric epoxidation as a key step in this compound synthesis, emphasizing rigorous characterization of intermediates to avoid batch-to-batch variability .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound in preclinical models?

- Methodological Answer : Conduct systematic cross-validation using standardized assays (e.g., proteasome inhibition kinetics) and animal models (e.g., murine xenografts of relapsed/refractory myeloma). Apply Bland-Altman analysis to quantify bias between models and adjust for confounding factors like bioavailability or metabolic clearance . For instance, OncoTargets and Therapy highlights the need to correlate pharmacokinetic parameters (e.g., AUC, Cmax) with pharmacodynamic outcomes to resolve contradictions .

Advanced Research Questions

Q. What mixed-methods approaches are suitable for analyzing the real-world safety profile of this compound-derived therapies in heterogeneous patient populations?

- Methodological Answer : Combine quantitative meta-analyses (e.g., single-arm pooled incidence rates for adverse events like cytopenia) with qualitative patient-reported outcomes (PROs) using validated tools such as EORTC QLQ-C30 and MY20. Reference the "Carfilzomib at Home" study design, which integrated PROs with demographic and treatment data to evaluate patient experiences . Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) during hypothesis formulation .

Q. How can researchers resolve contradictions between clinical trial data and real-world evidence (RWE) on this compound’s efficacy in renal-impaired populations?

- Methodological Answer : Perform subgroup analyses using RWE datasets (e.g., MINORS-scale-validated studies) to adjust for confounding variables like dialysis status or comorbidities. Apply propensity score matching to minimize selection bias, as demonstrated in the 2024 meta-analysis by Li et al., which identified renal-adjusted response rates . Validate findings through sensitivity analyses and cross-reference with pharmacokinetic models from Drug Design, Development and Therapy .

Q. What strategies optimize the continuous manufacturing of this compound while maintaining regulatory compliance?

- Methodological Answer : Implement Process Analytical Technology (PAT) for real-time monitoring of critical quality attributes (CQAs), such as enantiomeric purity during crystallization. The "Virtual Plant" study in Organic Process Research & Development recommends using dyed crystals to visualize impurity retention and growth dynamics, enabling rapid adjustments to filtration and drying steps . Document deviations using ICH-compliant risk assessment frameworks .

Methodological Frameworks

Q. How should researchers formulate hypothesis-driven questions for mechanistic studies on this compound’s proteasome inhibition?